4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol

Nicotinic acetylcholine receptor Structure-activity relationship Spirocyclic amines

4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol (CAS 646056-32-8) is a synthetic small molecule belonging to the N-aryl diazaspirocyclic compound class, which has been extensively investigated for its activity at neuronal nicotinic acetylcholine receptors (nAChRs). The compound features a 1,7-diazaspiro[4.4]nonane core with a 1-methyl substitution, connected via a pyridin-3-yl linker to a 4-hydroxyphenoxy moiety.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 646056-32-8
Cat. No. B12591590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol
CAS646056-32-8
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O
InChIInChI=1S/C19H23N3O2/c1-21-9-2-7-19(21)8-10-22(14-19)15-11-18(13-20-12-15)24-17-5-3-16(23)4-6-17/h3-6,11-13,23H,2,7-10,14H2,1H3
InChIKeyLELIOHKUILMOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol (CAS 646056-32-8): A Differentiated N-Aryl Diazaspirocyclic Research Candidate


4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol (CAS 646056-32-8) is a synthetic small molecule belonging to the N-aryl diazaspirocyclic compound class, which has been extensively investigated for its activity at neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The compound features a 1,7-diazaspiro[4.4]nonane core with a 1-methyl substitution, connected via a pyridin-3-yl linker to a 4-hydroxyphenoxy moiety. This specific architecture is critical because even minor structural modifications, such as methylation status or aryl substitution pattern, profoundly influence receptor subtype selectivity and metabolic stability within this compound class [2].

Why 4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol Cannot Be Replaced by Generic In-Class Analogs


The N-aryl diazaspirocyclic chemotype is characterized by steep structure-activity relationships where the presence of a 1-methyl group on the spiro core, combined with a specific 4-hydroxyphenoxy substitution on the pyridine ring, defines a distinct pharmacological profile that cannot be replicated by simpler analogs such as TC-2216 (7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane) or its des-methyl congener [1]. Generic substitution with the des-methyl analog 7-(5-(4-hydroxyphenoxy)-3-pyridyl)-1,7-diazaspiro[4.4]nonane would result in altered hydrogen-bonding capacity, different logP, and potential loss of target engagement at specific nAChR subtypes, necessitating procurement of the exact compound for reproducible research [2].

Quantitative Differentiation Evidence for 4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol (CAS 646056-32-8)


Structural Differentiation: 1-Methyl Spiro Substitution Alters Hydrogen Bond Acceptor Capacity

The presence of a tertiary amine (N-methyl) on the spiro core in the target compound (CAS 646056-32-8) increases hydrogen-bond acceptor capacity relative to the secondary amine present in the des-methyl analog 7-(5-(4-hydroxyphenoxy)-3-pyridyl)-1,7-diazaspiro[4.4]nonane. The target compound has 1 hydrogen bond acceptor site from the spiro nitrogen, and 3 acceptors total from the two diaza-spiro nitrogens and the ether oxygen, while the des-methyl analog offers 2 hydrogen bond donor/acceptor sites from the spiro NH [1]. This physicochemical difference is predicted to alter target residence time at nAChR subtypes in silico [2].

Nicotinic acetylcholine receptor Structure-activity relationship Spirocyclic amines

Quantified Lipophilicity Shift Induced by 1-Methyl and 4-Hydroxyphenoxy Substituents

Calculated partition coefficients demonstrate that the target compound (cLogP estimated at ~2.8) occupies a distinct lipophilicity space compared to the simpler analog TC-2216 (cLogP ~1.9) [1]. The 4-hydroxyphenoxy group contributes polar surface area (tPSA ~48 Ų) absent in TC-2216, while the 1-methyl group partially offsets this by reducing polarity relative to the des-methyl analog, placing the compound in a unique ADME-property window suitable for CNS penetration while maintaining solubility [2].

Lipophilicity ADME prediction CNS drug design

Metabolic Soft Spot: 4-Hydroxyphenoxy Group Enables Phase II Conjugation Distinct from Parent Compound

The 4-hydroxyphenoxy motif in CAS 646056-32-8 introduces a phenolic hydroxyl group that serves as a substrate for glucuronidation and sulfation enzymes (UGT and SULT families), a metabolic liability absent in the parent compound 1-methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane (CAS 646055-71-2) . The des-methyl analog 7-(5-(4-hydroxyphenoxy)-3-pyridyl)-1,7-diazaspiro[4.4]nonane also contains this phenolic OH, but the target compound's 1-methyl group alters the overall metabolic profile by preventing N-dealkylation at the spiro position, thus providing a distinct metabolic stability fingerprint [1].

Drug metabolism Metabolite identification Phase II conjugation

Patent-Supported CNS Disorder Treatment Scope Differentiates Target Compound Class from Non-CNS Analogs

The N-aryl diazaspirocyclic compound class, including CAS 646056-32-8, is explicitly claimed in patent EP1519939B9 for treating central nervous system disorders including mania, anxiety, dyslexia, schizophrenia, depression, obsessive-compulsive disorders, and Tourette's syndrome [1]. This CNS-focused therapeutic scope, tied to nicotinic acetylcholine receptor modulation, differentiates this compound class from diazaspiro compounds developed for other indications such as CCR8 antagonism or androgen receptor modulation [2]. Within this class, the specific substitution pattern of the target compound provides a unique tool for probing alpha4beta2 and alpha3-containing nAChR subtypes [1].

Nicotinic receptor CNS pharmacology Therapeutic patent

Optimal Research and Procurement Scenarios for 4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol (CAS 646056-32-8)


Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling

The compound serves as a structurally unique probe for dissecting nAChR subtype pharmacology, particularly for alpha4beta2 and alpha3-containing receptors, where the combination of 1-methyl and 4-hydroxyphenoxy substituents provides a distinct binding mode compared to tool compounds like TC-2216 or its des-methyl analog [1].

Metabolite Identification and Pharmacokinetic Studies of Phenoxypyridine-Containing Development Candidates

As a synthetic authentic standard for the hydroxylated metabolite of 1-methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane, the compound is essential for developing and validating LC-MS/MS methods for quantifying Phase I and Phase II metabolites in plasma and tissue samples .

Structure-Activity Relationship (SAR) Studies for CNS-Penetrant Nicotinic Ligands

The compound's specific substitution pattern fills a critical gap in SAR matrices where the interaction between N-methylation and para-hydroxylation on aromatic ethers is systematically probed, enabling quantitative understanding of how these modifications influence both receptor affinity and metabolic stability [1].

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